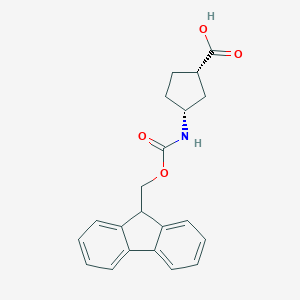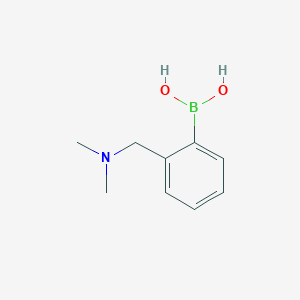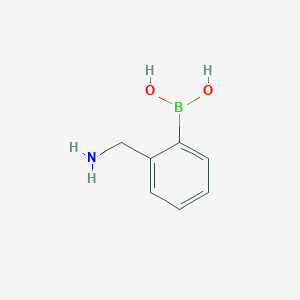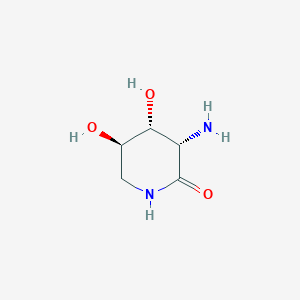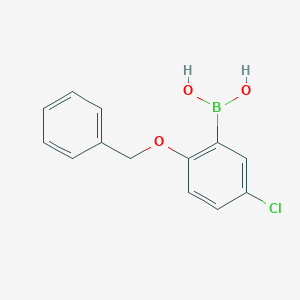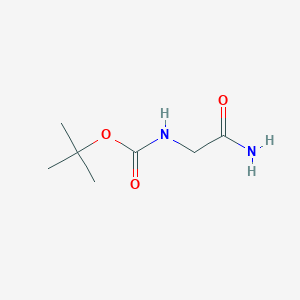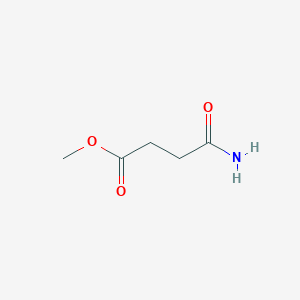
Methyl 4-amino-4-oxobutanoate
Descripción general
Descripción
Methyl 4-amino-4-oxobutanoate, also known by its CAS Number 53171-39-4, is a compound with a molecular weight of 131.13 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular formula of Methyl 4-amino-4-oxobutanoate is C5H9NO3 . The InChI Code is 1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 4-amino-4-oxobutanoate are not available, similar compounds like Methyl 4-oxobutanoate exhibit reactivity as both an ester and a ketone . They can undergo esterification reactions with alcohols, resulting in the formation of different esters .It should be stored in a dry place at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Molecular Docking and Structural Analysis
Methyl 4-amino-4-oxobutanoate derivatives have been extensively studied in molecular docking and structural analysis. For instance, a study on 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives highlighted their potential as nonlinear optical materials due to their dipole moment and hyperpolarizability. These derivatives were found to inhibit Placenta Growth Factor (PIGF-1), indicating significant biological activities (Vanasundari et al., 2018).
Synthesis and Antiproliferative Activity
Methyl 4-amino-4-oxobutanoate derivatives have also been synthesized and evaluated for their antiproliferative activities. In a study, derivatives such as methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate were identified as potential inhibitors of DNA gyrase-ATPase activity, suggesting their use in the treatment of certain cancers (Yurttaş et al., 2022).
Cytotoxic and Antiviral Activities
Compounds including methyl 4-((1-hydroxy-3-methylpentan-2-yl)amino)–3-methyl-4-oxobutanoate were isolated from deep sea-derived fungi and evaluated for their cytotoxic and antiviral activities. This suggests a potential application in developing treatments for viral infections and certain types of cancer (Luo et al., 2018).
Biosynthesis of Ethylene from Methionine
Methyl 4-amino-4-oxobutanoate has been identified as a putative intermediate in the biosynthesis of ethylene from methionine. This discovery is significant in understanding the metabolic pathways in various organisms, including bacteria and fungi (Billington et al., 1979).
Fluorescent Probes for Molecular Diagnosis
Methyl 4-amino-4-oxobutanoate derivatives have been used to develop fluorescent probes for β-amyloids, aiding in the molecular diagnosis of Alzheimer's disease. This highlights their significance in neuroscience and diagnostic research (Fa et al., 2015).
Chiral Intermediates in Pharmaceutical Synthesis
These compounds have been utilized as chiral intermediates in the synthesis of pharmaceuticals. For instance, methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate is a key intermediate in producing sitagliptin, a medication for diabetes (Zhang Xingxian, 2012).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for Methyl 4-amino-4-oxobutanoate are not available, it’s worth noting that similar compounds are being studied for their potential applications in various fields. For instance, aminoglycosides are being researched for their potential in treating multi-drug resistant Gram-negative pathogens .
Propiedades
IUPAC Name |
methyl 4-amino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZMSZDVGMYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502233 | |
| Record name | Methyl 4-amino-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-4-oxobutanoate | |
CAS RN |
53171-39-4 | |
| Record name | Methyl 4-amino-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






